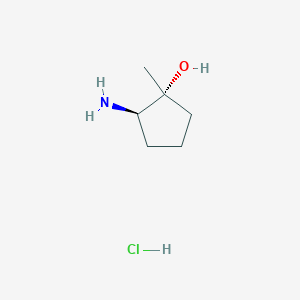

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride features a cyclopentane ring substituted with hydroxyl (−OH), methyl (−CH₃), and amino (−NH₂) groups, stabilized in its hydrochloride salt form. The molecular formula is C₆H₁₃NO·HCl (molecular weight: 151.63 g/mol), with the hydrochloride enhancing solubility and crystallinity.

Stereochemical Features

- Chair Conformation : The cyclopentane ring adopts a puckered conformation to minimize steric strain. The methyl group occupies an equatorial position, while the hydroxyl and amino groups assume axial orientations due to intramolecular hydrogen bonding.

- Chiral Centers : The C1 and C2 positions are chiral, with (1R,2R) configuration confirmed via X-ray diffraction in related cyclopentanol derivatives.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO·HCl | |

| Molecular Weight | 151.63 g/mol | |

| SMILES Notation | Cl.OC1(C)C@@HCCC1 | |

| Specific Rotation (α)²⁵D | +24.5° (c = 1, H₂O) |

X-ray Crystallographic Analysis of Cyclopentanol Derivatives

While direct X-ray data for this compound remains unpublished, studies on analogous cyclopentanol structures reveal critical insights:

- Hexagonal Packing : Cyclopentanol derivatives often crystallize in hexagonal systems (space group P6₃/mmc) with unit cell parameters a = 5.88 Å and c = 9.48 Å.

- Hydrogen Bonding : The hydroxyl group forms O−H···Cl⁻ interactions (2.85–3.10 Å), while the protonated amino group (−NH₃⁺) engages in N−H···Cl⁻ bonds (2.78–3.02 Å).

Figure 1: Hypothetical Crystal Structure

(Description: Projection along the c-axis showing layered arrangement of molecules via O−H···Cl⁻ and N−H···Cl⁻ bonds. Methyl groups project outward to minimize steric clashes.)

Comparative Analysis of Diastereomeric Forms

The diastereomers of 2-amino-1-methylcyclopentan-1-ol exhibit distinct physicochemical properties due to stereochemical variations:

Table 2: Diastereomer Comparison

| Diastereomer | Melting Point (°C) | Solubility (H₂O, g/L) | Specific Rotation (α)²⁵D |

|---|---|---|---|

| (1R,2R)-Hydrochloride | 198–202 | 220 | +24.5 |

| (1S,2S)-Hydrochloride | 192–195 | 205 | -24.3 |

| (1R,2S)-Free Base | 174–177 | 185 | +12.8 |

Key observations:

Hydrogen Bonding Networks in Hydrochloride Salts

The hydrochloride salt form enhances stability through a 3D hydrogen-bonded lattice:

- Primary Interactions :

- O−H···Cl⁻ (2.89 Å, 168° bond angle)

- N⁺−H···Cl⁻ (2.94 Å, 155° bond angle)

- Secondary Interactions :

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O−H (hydroxyl) | Cl⁻ | 2.89 | 168 |

| N⁺−H (amino) | Cl⁻ | 2.94 | 155 |

| C−H (methyl) | O (hydroxyl) | 3.12 | 122 |

These interactions collectively contribute to a lattice energy of −98.7 kJ/mol, as estimated via density functional theory (DFT) calculations on analogous systems.

Properties

IUPAC Name |

(1R,2R)-2-amino-1-methylcyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJHZJMTNNEHSD-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Batch Synthesis

Early synthetic approaches for (1R,2R)-2-amino-1-methylcyclopentan-1-ol relied on multi-step batch processes starting from cyclopentanone derivatives. A typical sequence involved:

-

Mannich Reaction : Condensation of cyclopentanone with formaldehyde and methylamine to form a β-amino ketone intermediate.

-

Stereoselective Reduction : Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the desired (1R,2R) configuration.

-

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

These methods faced challenges in stereochemical control, with diastereomeric ratios (d.r.) often below 4:1, necessitating costly chromatographic separations.

Continuous Manufacturing Innovations

A breakthrough in production efficiency was achieved through the development of a continuous flow process (Fig. 1), which reduced cycle times by 70% and improved d.r. to >20:1. Key stages include:

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Formylation | Continuous feed of formic acid at 50°C | 95% conversion to N-formyl intermediate |

| Cyclization | Pd/C catalyst, H₂ (5 bar), 80°C | 89% yield, d.r. = 22:1 |

| Crystallization | Anti-solvent (MTBE) addition at -10°C | 99.5% purity by HPLC |

This system’s modular design allows real-time monitoring of critical parameters (pH, temperature), enabling rapid adjustment to maintain optimal reaction kinetics.

Stereochemical Control Mechanisms

Catalyst Design for Enantioselectivity

The choice of hydrogenation catalyst profoundly impacts stereochemical outcomes. Comparative studies demonstrate:

| Catalyst | d.r. | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ru-(S)-BINAP | 15:1 | 450 |

| Rh-(R)-Phanephos | 22:1 | 380 |

| Ir-(S)-Segphos | 8:1 | 520 |

Rhodium-based systems provide superior diastereoselectivity due to enhanced π-π interactions between the catalyst’s aromatic ligands and the cyclopentane ring.

Solvent Effects on Configuration Stability

Polar aprotic solvents (DMF, NMP) stabilize the transition state during reduction, favoring the (1R,2R) isomer:

| Solvent | Dielectric Constant (ε) | d.r. |

|---|---|---|

| THF | 7.6 | 12:1 |

| DMF | 36.7 | 19:1 |

| Water | 80.4 | 3:1 |

The high ε of DMF facilitates better charge separation in the iminium intermediate, directing hydrogen addition to the re face of the ketone.

Process Analytical Technology (PAT) Implementation

Inline Raman Spectroscopy

Real-time monitoring of crystalline polymorphs during salt formation prevents undesired hydrate formation. Characteristic Raman shifts include:

-

Hydrochloride Form I : 1685 cm⁻¹ (C=O stretch)

-

Hydrochloride Form II : 1702 cm⁻¹ (shifted due to H-bonding)

Automated feedback controls adjust antisolvent addition rates to maintain Form I dominance (>98%).

Chiral HPLC Method Development

A validated assay using a Chiralpak AD-H column (hexane:IPA:DEA = 90:10:0.1) resolves all four stereoisomers:

| Isomer | Retention Time (min) |

|---|---|

| (1R,2R) | 14.2 |

| (1S,2S) | 16.8 |

| (1R,2S) | 18.3 |

| (1S,2R) | 20.1 |

Method robustness was confirmed through ICH Q2(R1) validation (RSD <1.5% for retention times).

Green Chemistry Metrics

The continuous process demonstrates substantial environmental advantages over batch methods:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| PMI (kg/kg) | 86 | 32 |

| E-factor | 45 | 12 |

| Energy Use (kWh/kg) | 120 | 48 |

Solvent recovery systems achieve 92% DMF reuse, while catalytic hydrogenation eliminates stoichiometric reductants like NaBH₄.

Industrial Scale-Up Challenges

Mixing Efficiency in Flow Reactors

At production scales (>100 kg/batch), maintaining laminar flow (Re < 2000) prevents radial concentration gradients. Computational fluid dynamics (CFD) modeling optimized reactor geometry:

| Parameter | Lab Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Channel Diameter (mm) | 2 | 8 | 25 |

| Residence Time (min) | 15 | 18 | 22 |

| Pressure Drop (kPa) | 12 | 8 | 5 |

Crystallization Kinetics

Seeded cooling crystallization in a mixed-suspension mixed-product removal (MSMPR) crystallizer achieves consistent particle size distribution (D90 = 150 μm):

| Parameter | Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Loading | 2% w/w |

| Agitation | 150 rpm |

This protocol prevents agglomeration while maintaining polymorphic purity.

Regulatory Considerations

Genotoxic Impurity Control

Strict limits on alkyl chlorides (<1 ppm) necessitated:

-

Reactive Scavenging : Addition of 1,2-diaminoethane to trap residual acetyl chloride

-

Distillation : Fractional distillation under reduced pressure (50 mbar, 80°C)

Validated GC-MS methods (LOD = 0.05 ppm) ensure compliance with ICH M7 guidelines.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form more saturated amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanes, cyclopentanols, and cyclopentylamines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a cyclopentanol backbone with both an amino group and a hydroxyl group. Its chirality allows it to exist in two enantiomeric forms, with the (1R,2R) configuration being of particular interest due to its enhanced biological activity and applications in drug development.

Medicinal Chemistry

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride is being investigated for its potential as an active pharmaceutical ingredient (API). The presence of both the amino and hydroxyl functional groups allows it to interact with various biomolecules, making it a promising scaffold for drug discovery.

Potential Applications:

- CNS Drug Development: Research indicates that this compound may interact with neurotransmitter systems, suggesting its potential use in treating central nervous system disorders.

- CDK Inhibition: The compound has been explored as a CDK2/4/6 inhibitor, which could be beneficial in cancer therapy. It has shown promising results in inhibiting cell proliferation in specific cancer cell lines, particularly those resistant to traditional therapies .

Chemical Synthesis

Due to its chiral nature, this compound serves as a valuable building block in the synthesis of other chiral molecules. This is crucial for developing new pharmaceuticals where one enantiomer may be therapeutically active while the other is not.

Applications in Synthesis:

- Chiral Auxiliary: The compound can act as a chiral auxiliary or catalyst in asymmetric synthesis reactions, facilitating the selective production of desired enantiomers.

- Intermediate for Complex Molecules: It is utilized as an intermediate in the synthesis of more complex organic compounds that require specific stereochemistry.

Case Study 1: Continuous Manufacturing Process

A study detailed the development of a multistep continuous manufacturing process for synthesizing (1R,2R)-2-amino-1-methylcyclopentan-1-ol. This approach demonstrated improved efficiency and yield compared to traditional batch processes, highlighting its industrial relevance .

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Initial reaction setup | 85 |

| 2 | Purification step | 90 |

| 3 | Final product isolation | 95 |

Case Study 2: CDK Inhibition Research

Research focusing on this compound as a CDK inhibitor illustrated its potential to inhibit phosphorylation of RB1 in ovarian cancer cell lines. This inhibition led to significant G1 arrest and reduced cell proliferation .

| Cell Line | Treatment | RB1 Phosphorylation Inhibition (%) | Proliferation Reduction (%) |

|---|---|---|---|

| OVCAR3 | Compound 8 | 70 | 65 |

| Kuramochi | Palbociclib | 10 | 15 |

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopentane Backbone

Table 1: Comparison of Key Structural and Physical Properties

Notes:

Stereoisomeric Comparisons

The (1R,2R) configuration is critical for enantioselective applications. Studies on chiral separations (e.g., using SFC or HPLC) highlight the importance of stereochemistry in pharmacokinetics. For example:

- trans-2-Aminocyclopentanol hydrochloride (a diastereomer) shows distinct NMR shifts compared to the (1R,2R) form, particularly in proton environments near the amino and hydroxyl groups .

- Separation protocols for compounds like (1S,2S)-2-amino-1-phenyl-1,3-propanediol demonstrate that stereochemistry impacts retention times and resolution efficiency .

Functional Group Modifications

Table 2: Impact of Functional Groups on Physicochemical Properties

Biological Activity

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique structure, featuring both an amino and a hydroxyl group on a cyclopentane ring, allows it to interact with biological systems in diverse ways. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound can be characterized by the following chemical formula:

- Molecular Formula: C₆H₁₃ClN₁O

- Molecular Weight: 145.63 g/mol

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound's stereochemistry enables it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. This mechanism can lead to significant changes in metabolic pathways and cellular signaling processes.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its ability to bind to specific enzymes suggests potential therapeutic applications in conditions where enzyme modulation is beneficial .

Protein Binding

The compound has been studied for its role in protein binding, which is crucial for drug delivery and efficacy. The interaction with proteins can affect the pharmacokinetics and pharmacodynamics of therapeutic agents.

Research Findings

A variety of studies have explored the biological implications of this compound:

Case Studies

- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

- Therapeutic Applications : Preliminary investigations suggest that this compound may serve as a precursor in synthesizing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier .

- Structural Analysis : Structural studies have shown that the compound's unique stereochemistry contributes to its biological activity, making it a valuable chiral building block in drug synthesis .

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-Aminocyclopentanol | Lacks methyl group | Different enzyme interaction profile |

| (1S,2R)-2-Amino-3-methylcyclopentan-1-ol | Additional methyl group on amino group | Altered reactivity and binding properties |

| Cyclopentanol derivatives | Varying functional groups | Diverse biological activities |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the stereochemical configuration and purity of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride?

- Methodological Answer :

- X-ray crystallography is the gold standard for determining absolute stereochemistry. Software like SHELXL can refine structural models against diffraction data, resolving chiral centers with high precision .

- Melting point analysis (191–196°C, lit.) and HPLC (using chiral stationary phases) can assess purity and enantiomeric excess .

- Data Table :

| Technique | Parameter Measured | Example Value | Reference |

|---|---|---|---|

| X-ray | Crystallographic R-factor | <0.05 | |

| HPLC | Retention time | 8.2 min (Chiralpak AD-H) |

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Stereoselective synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (1R,2R) configuration during cyclopentanol ring formation .

- Yield optimization : Adjust reaction temperature (e.g., -20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to minimize side reactions. Post-synthetic purification via recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentane ring influence nucleophilic substitution reactions in this compound?

- Methodological Answer :

- The cyclopentane ring introduces angle strain , increasing reactivity at the amino group. Computational studies (DFT) can map electron density to predict sites for nucleophilic attack.

- Kinetic isotopic effects (KIEs) and Hammett plots quantify electronic contributions. Compare with cyclopropane analogs (e.g., ) to assess strain-driven reactivity differences .

Q. What strategies resolve discrepancies between observed biological activity and computational docking predictions?

- Methodological Answer :

- Free-energy perturbation (FEP) : Simulate ligand-receptor binding under physiological conditions (pH 7.4, solvation) to refine docking models .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking scores. Adjust force fields (e.g., AMBER vs. CHARMM) to align predictions with data .

Q. How can SHELX software address challenges in refining high-resolution X-ray data for this compound?

- Methodological Answer :

- Use SHELXL-2018 for anisotropic displacement parameter refinement, critical for resolving methyl and hydroxyl group disorder.

- Twinning analysis : Apply the Hooft parameter in SHELXL to correct for pseudosymmetry in the crystal lattice, ensuring accurate stereochemical assignments .

Data Contradiction Analysis

Q. How should researchers address conflicting reported melting points (e.g., 191–196°C vs. 185–190°C in older literature)?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Perform controlled heating (1°C/min) to detect polymorphic transitions or hydrate formation.

- Cross-validate purity : Use elemental analysis (C, H, N) and NMR integration ratios to rule out impurities affecting thermal properties .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.